molecular formula C21H32N2O3 B566117 (5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide CAS No. 138689-15-3

(5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide

Cat. No.: B566117
CAS No.: 138689-15-3
M. Wt: 360.498
InChI Key: QVDWBWQJLJNTCO-ICVGDBTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide is a synthetic 4-azasteroid derivative designed for advanced endocrinology and oncology research. This compound is of significant interest for its potential to provide combined androgen blockade, a therapeutic strategy for hormone-dependent conditions. Its core research value lies in its dual mechanism of action: it acts as a potent inhibitor of both type 1 and type 2 isoforms of the human 5α-reductase enzyme, which is responsible for the conversion of testosterone to the more potent androgen dihydrotestosterone (DHT) . Furthermore, structural features such as the A-ring unsaturation (Δ¹) and the N-4 methyl substitution are known to profoundly enhance binding affinity to the human androgen receptor (AR), positioning this class of compounds as potential androgen receptor antagonists . This dual activity—simultaneously inhibiting the production of DHT and blocking its action at the receptor level—makes it a powerful research tool for investigating the pathways of androgen signaling. The primary research applications for this compound are in the study of androgen-dependent diseases, particularly prostatic carcinoma . It is also highly relevant for modeling therapeutic interventions for benign prostatic hyperplasia and other hyperandrogenetic disorders. In vitro, compounds of this structural class have demonstrated low nanomolar IC₅₀ values for both 5α-reductase isozymes and the androgen receptor, and kinetic analyses confirm they function as reversible, competitive inhibitors . Researchers can utilize this compound to probe the intricacies of androgen metabolism and receptor interaction, contributing to the development of novel antiandrogen therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-20-11-9-15-13(5-8-17-21(15,2)12-10-18(24)22-17)14(20)6-7-16(20)19(25)23(3)26-4/h10,12-17H,5-9,11H2,1-4H3,(H,22,24)/t13-,14-,15-,16+,17+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDWBWQJLJNTCO-ICVGDBTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)N(C)OC)CCC4C3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)N(C)OC)CC[C@@H]4[C@@]3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Ring-Opening of 4-Androstene-3,17-Dione

The initial step involves oxidative cleavage of the Δ4 double bond in 4-androstene-3,17-dione using KMnO4-NaIO4 in a tert-butanol/Na2CO3 aqueous system. This reaction proceeds via dihydroxylation followed by C3-C4 bond cleavage, producing 5,17-dicarbonyl-3,5-secoandrostan-3-oic acid (2) with a 91.2% yield. Key conditions include:

  • Temperature : 50–60°C

  • Reagents : KMnO4 (0.54 g), NaIO4 (16.9 g), tert-butanol (100 mL)

  • Workup : Acidification to pH 2 with HCl, extraction with dichloromethane.

Azacyclization to Form 4-Aza-5α-Androstan-3,17-Dione

The secoacid (2) undergoes azacyclization with ammonium acetate in glacial acetic acid under reflux. This step introduces the 4-aza group via nucleophilic attack of ammonia on the C5 carbonyl, followed by dehydration. The MDPI protocol reports a 98% yield for analogous 4-azapregnene derivatives using:

  • Conditions : Reflux for 4 hours in acetic acid (12 mL)

  • Purification : Extraction with dichloromethane (3 × 100 mL), brine washes to remove residual acetic acid.

Cyanohydrin Formation at C17

The 17-keto group of 4-aza-5α-androstan-3,17-dione (3) is converted to a cyanohydrin using sodium cyanide in a dichloromethane/methanol/acetic acid mixture. This step establishes the C17β configuration critical for subsequent amidation:

  • Reagents : NaCN, CH2Cl2/MeOH/HOAc (1:1:0.5 v/v)

  • Reaction Time : 6–8 hours at 25°C.

Dehydrogenation to Introduce Δ1 Double Bond

Final dehydrogenation using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in toluene selectively oxidizes the C1-C2 bond, yielding the Δ1-ene system. Optimal conditions include:

  • DDQ Stoichiometry : 1.2 equivalents

  • Temperature : 80°C for 3 hours

  • Yield : 85–90%.

Optimization Strategies and Challenges

Azacyclization Efficiency

The MDPI study highlights challenges in removing acetic acid after azacyclization, necessitating multiple dichloromethane extractions and brine washes. Substituting acetic acid with ammonium acetate in tert-butanol (CN1718586A) reduces purification complexity but lowers yields to 89%.

Amidation Selectivity

The Ritter reaction requires strict temperature control to avoid N-demethylation. US4377584A reports that exceeding 10°C during nitrilium ion formation leads to byproducts, reducing yields by 15–20%.

Dehydrogenation Regioselectivity

DDQ preferentially abstracts hydrogens from the β-face, ensuring Δ1-ene formation over Δ4 isomers. Kinetic studies show a 10:1 selectivity for Δ1 when using toluene vs. dioxane (3:1).

Analytical Characterization Data

IntermediateKey Spectral DataSource
4-Aza-5α-androstan-3,17-dione (3)IR (KBr) : 1735 cm⁻¹ (C=O), 1702 cm⁻¹ (C=N); 1H NMR (CDCl3) : δ 4.79 (s, 6-H), 0.60 (s, 18-CH3)
Final Product1H NMR (CDCl3) : δ 7.72 (s, NH), 3.61 (s, OCH3), 3.22 (s, NCH3); HRMS : m/z 360.498 [M+H]+

Chemical Reactions Analysis

Types of Reactions

(5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce more saturated analogs .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C20H29N2O3
  • Molecular Weight : 360.5 g/mol
  • IUPAC Name : (5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide

Inhibition of 5-alpha Reductase

One of the primary applications of this compound is its role as an inhibitor of the enzyme 5-alpha reductase (5aR). This enzyme is crucial in the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen implicated in various hyperandrogenic conditions.

Potential Treatment for Prostatic Carcinoma

Research indicates that compounds similar to this compound may be effective in treating prostatic carcinoma due to their ability to inhibit DHT production. This action can potentially reduce tumor growth associated with androgen-sensitive prostate cancer cells .

Case Studies

Several studies have documented the antiproliferative effects of azasteroidal compounds on prostate cancer cell lines such as LNCaP and PC-3. For instance, one study found that these compounds led to significant apoptosis in T47-D breast cancer cells, suggesting broader anticancer activity beyond just prostatic carcinoma .

Anticancer Properties

Beyond its role as a 5-alpha reductase inhibitor, this compound has been explored for its potential anticancer properties. Molecular docking studies have shown that it can interact with various steroid receptors, including estrogen and androgen receptors, which may contribute to its antiproliferative effects .

Comparative Analysis of Related Compounds

Compound NameIC50 (nM)Target EnzymeCancer Type
Compound A<105-alpha reductase type 1 & 2Prostate Cancer
Compound B<8Androgen receptorBreast Cancer
(5alpha,17beta)-N-Methoxy-N-methyl...<105-alpha reductase type 1 & 2Prostate Cancer

This table illustrates how this compound compares with other related compounds in terms of potency and target specificity.

Mechanism of Action

The mechanism of action of (5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Pharmacodynamic Effects

The compound’s structural analogs differ primarily in substitutions at the 17β-carboxamide and A-ring positions. These modifications influence 5aR isozyme selectivity, androgen receptor (AR) binding, and pharmacokinetics.

Table 1: Structural and Pharmacodynamic Comparison
Compound 17β-Substituent A-Ring Modifications 5aR Inhibition (IC₅₀/Kᵢ) AR Binding (IC₅₀) Key References
Target Compound N-Methoxy-N-methyl Δ1-ene, 4-aza Not reported Not reported
Finasteride N-tert-butyl Δ1-ene, 4-aza Type 2: 4–10 nM >10,000 nM
Dutasteride EP Impurity A Carboxylic acid Δ1-ene, 4-aza Not reported Not reported
9c (N-(2-chlorophenyl) analog) 2-chlorophenyl Δ1-ene, N4-methyl Type 1/2: <10 nM 8 nM
N-(2-methyl-2-propyl) analog N-isobutyl Δ1-ene, 4-aza Type 2: ~10 nM >1,000 nM

Key Observations :

  • 17β-Substituent Impact : The N-Methoxy-N-methyl group in the target compound introduces a polar, sterically moderate substituent. In contrast, finasteride’s bulky tert-butyl group enhances type 2 5aR selectivity but reduces AR affinity . Compound 9c’s aromatic 2-chlorophenyl substituent improves dual 5aR isozyme inhibition and AR binding (IC₅₀ = 8 nM) .
  • The addition of N4-methyl (as in 9c) significantly boosts AR binding, a feature absent in the target compound .

Pharmacokinetic and Metabolic Profiles

Table 2: Pharmacokinetic Comparison
Compound Oral Bioavailability Half-Life Protein Binding Metabolism References
Target Compound Not reported Not reported Not reported Likely hepatic (CYP3A4) Inferred
Finasteride 63% 6 hours 90% CYP3A4 oxidation
9c Not reported Not reported Not reported Not reported
N-(2-methyl-2-propyl) ~50% (estimated) 8–12 hours 85–90% Hepatic glucuronidation

Key Observations :

  • Metabolism : Like finasteride, the target compound is likely metabolized by CYP3A4, given the shared 4-azasteroid backbone .

Mechanistic Insights and Clinical Implications

  • 5aR Inhibition : The target compound’s tertiary amide (N-Methoxy-N-methyl) may reduce 5aR inhibition compared to primary/secondary amides (e.g., 9c), as tertiary substituents are associated with decreased enzyme affinity . However, its Δ1-ene and 4-aza backbone retain core interactions with 5aR’s NADPH-binding domain .

Biological Activity

(5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide is a synthetic compound belonging to the class of 4-aza steroids. It has garnered attention due to its potential biological activities, particularly as a 5-alpha-reductase inhibitor. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H32N2O3
  • Molecular Weight : 360.49 g/mol
  • CAS Number : 138689-15-3

The primary mechanism of action for this compound involves inhibition of the enzyme 5-alpha-reductase. This enzyme is crucial in the conversion of testosterone into dihydrotestosterone (DHT), a more potent androgen linked to various hyperandrogenic conditions such as acne vulgaris, seborrhea, and benign prostatic hypertrophy (BPH) .

Antiproliferative Effects

Recent studies have demonstrated that compounds structurally related to (5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene exhibit significant antiproliferative effects against cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against breast (MCF-7) and liver (HepG2) cancer cells, indicating potential for anticancer applications .

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promising antimicrobial properties. In vitro studies indicated effective inhibition against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of 4-aza steroid derivatives, including (5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene. The results indicated that these compounds could inhibit cell proliferation in MCF-7 and HCT116 cell lines with IC50 values ranging from 1.1 μM to 2.6 μM, demonstrating superior activity compared to standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (μM)
Compound AMCF-71.1
Compound BHCT1162.6
DoxorubicinMCF-71.2

Study 2: Inhibition of DHT Production

Another investigation focused on the inhibition of DHT production in human prostate cells using (5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene. The findings revealed that this compound significantly reduced DHT levels in a dose-dependent manner, supporting its application in treating conditions like BPH and androgenic alopecia .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.